Technical Documentation Center

5,5,5-Trifluoro-4-methylpentan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,5,5-Trifluoro-4-methylpentan-2-amine
  • CAS: 910404-52-3

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Mechanistic Evaluation of 5,5,5-Trifluoro-4-methylpentan-2-amine: A Technical Blueprint

The strategic insertion of fluorinated motifs into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage 1[1] as a highly versatile, sterically shiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic insertion of fluorinated motifs into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage 1[1] as a highly versatile, sterically shielded building block. By replacing standard alkyl chains with this trifluoromethylated analog, drug developers can drastically alter the pharmacokinetic profile of a target active pharmaceutical ingredient (API), optimizing both target binding and metabolic half-life.

This whitepaper details the structural rationale, retrosynthetic strategy, and field-proven experimental protocols required to synthesize this critical compound.

Pharmacokinetic & Structural Rationale

Before executing a synthesis, it is critical to understand the causality behind the target's structural design. The incorporation of a terminal trifluoromethyl (–CF₃) group paired with an α -methyl branch provides three distinct pharmacological advantages:

  • Metabolic Shielding: Standard aliphatic chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The strong C–F bonds at the terminal position completely block ω -oxidation.

  • Lipophilicity Tuning: The –CF₃ group increases the overall LogP of the scaffold, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Steric Conformation: The C4-methyl group introduces a chiral center and steric bulk, acting as a bioisostere for leucine or isoleucine side chains, which forces the molecule into a preferred binding conformation.

Logic Core Aliphatic Amine Scaffold Mod1 Terminal CF3 Group Core->Mod1 Mod2 C4-Methylation Core->Mod2 Eff1 Blocks CYP450 Oxidation Mod1->Eff1 Eff2 Increases Lipophilicity Mod1->Eff2 Eff3 Steric Shielding & Chirality Mod2->Eff3

Logical relationship of structural modifications enhancing pharmacokinetic stability.

Retrosynthetic Strategy & Pathway Selection

The most efficient, scalable route to 5,5,5-Trifluoro-4-methylpentan-2-amine relies on the functionalization of commercially available2[2]. The synthesis is executed in two primary phases: a regioselective 1,4-conjugate addition followed by a chemoselective reductive amination.

Synthesis SM Trifluoroacetaldehyde + Acetone Enone (3E)-5,5,5-Trifluoropent-3-en-2-one CAS: 101395-81-7 SM->Enone Aldol Condensation Ketone 5,5,5-Trifluoro-4-methylpentan-2-one CAS: 200711-56-4 Enone->Ketone MeMgBr, CuI 1,4-Addition Amine 5,5,5-Trifluoro-4-methylpentan-2-amine CAS: 910404-52-3 Ketone->Amine NH4OAc, NaBH3CN Reductive Amination

Synthetic workflow for 5,5,5-Trifluoro-4-methylpentan-2-amine via conjugate addition.

Quantitative Data Summary
StepIntermediate / ProductCAS NumberMW ( g/mol )Typical YieldReaction Role
0 (3E)-5,5,5-Trifluoropent-3-en-2-one101395-81-7138.09N/A (Starting Material)Electrophilic Acceptor
1 5,5,5-Trifluoro-4-methylpentan-2-one200711-56-4154.1378 - 85%Precursor Ketone
2 5,5,5-Trifluoro-4-methylpentan-2-amine910404-52-3155.1670 - 75%Final Target API Block

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) and detail the mechanistic causality behind reagent selection.

Phase 1: Regioselective 1,4-Conjugate Addition

Objective: Convert the enone to3[3].

Mechanistic Causality: Using a standard Grignard reagent (MeMgBr) alone would result in direct attack at the hard carbonyl carbon (1,2-addition), yielding an unwanted tertiary alcohol. By introducing Copper(I) Iodide (CuI), an organocuprate intermediate is formed. Copper is a "soft" nucleophile that preferentially attacks the "soft" β -carbon of the enone, shifting the regioselectivity entirely to the desired 1,4-addition[4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add Copper(I) Iodide (1.1 equiv) and anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Cuprate Formation: Cool the suspension to -78°C using a dry ice/acetone bath. Dropwise, add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv). Stir for 30 minutes until the solution turns pale yellow/homogeneous, indicating cuprate formation.

  • Addition: Dissolve (3E)-5,5,5-Trifluoropent-3-en-2-one (1.0 equiv) in a small volume of THF and add it dropwise over 20 minutes to maintain the internal temperature.

  • IPC (Self-Validation): Monitor via TLC (10% EtOAc in Hexanes). The starting enone is highly UV-active due to conjugation. The reaction is complete when the UV-active spot disappears, leaving a product spot that is only visible via Potassium Permanganate (KMnO₄) stain.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: The ammonia selectively coordinates with the copper, breaking down the copper-enolate complex and pulling the metal salts into the aqueous layer. Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Chemoselective Reductive Amination

Objective: Convert the ketone to 1[1].

Mechanistic Causality: Sodium cyanoborohydride (NaBH₃CN) is utilized instead of standard Sodium borohydride (NaBH₄). NaBH₃CN is stable in mildly acidic conditions (pH 6-7) and is highly chemoselective; it reduces the transient, highly electrophilic iminium ion much faster than the unprotonated starting ketone, preventing the formation of an alcohol byproduct.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 5,5,5-Trifluoro-4-methylpentan-2-one (1.0 equiv) in anhydrous Methanol (0.5 M). Add Ammonium Acetate (NH₄OAc, 10.0 equiv). Causality: NH₄OAc acts as both the nitrogen source and the mild acid catalyst required to drive iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in small portions. Allow the reaction to warm to room temperature and stir for 16 hours.

  • IPC (Self-Validation): Monitor via TLC (DCM:MeOH:NH₄OH, 90:9:1). The target amine will stain bright purple with Ninhydrin upon heating, whereas the starting ketone will not react with Ninhydrin.

  • Workup: Acidify the mixture to pH < 2 using 1M HCl and stir for 30 minutes to destroy any unreacted cyanoborohydride (Caution: HCN gas evolution—perform in a fume hood). Basify the aqueous layer to pH > 10 using 2M NaOH, extract thoroughly with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate to yield the crude amine. Purify via vacuum distillation or salt formation (e.g., HCl salt) if required.

References

  • Sapphire Bioscience. "(3E)-5,5,5-Trifluoropent-3-en-2-one".
  • BLD Pharm. "5,5,5-Trifluoro-4-methylpentan-2-one".
  • BLD Pharm. "5,5,5-Trifluoro-4-methylpentan-2-amine".
  • Jordan Journal of Chemistry. "Specific Reactivity of the 4-Chloro-3-phenyl-5.5.5-trifluoropent-3-en-2-one with Various Nucleophiles".

Sources

Exploratory

5,5,5-Trifluoro-4-methylpentan-2-amine (CAS 910404-52-3): A Strategic Fluorinated Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, overcoming poor metabolic stability and suboptimal membrane permeability is a persistent challenge. As a Senior Application Scientist, I frequently employ strategic fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming poor metabolic stability and suboptimal membrane permeability is a persistent challenge. As a Senior Application Scientist, I frequently employ strategic fluorination to rescue promising lead compounds. 5,5,5-Trifluoro-4-methylpentan-2-amine (CAS 910404-52-3) is a highly specialized aliphatic amine building block designed specifically for this purpose. By integrating a terminal trifluoromethyl (-CF₃) group and a branched methyl architecture, this compound allows drug developers to modulate lipophilicity, shield vulnerable metabolic hotspots, and restrict conformational flexibility to enhance target affinity.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated experimental workflows for integrating 5,5,5-trifluoro-4-methylpentan-2-amine into pharmaceutical development pipelines.

Physicochemical Profiling & Structural Rationale

The unique architecture of 5,5,5-trifluoro-4-methylpentan-2-amine provides distinct advantages over its unfluorinated hydrocarbon analogs. The strong electron-withdrawing nature of the -CF₃ group exerts an inductive effect that can subtly modulate the basicity (pKa) of the resulting amide or amine linkages, often improving passive membrane permeability.

Quantitative Data Summary
PropertyValue
Chemical Name 5,5,5-Trifluoro-4-methylpentan-2-amine
CAS Registry Number
Molecular Formula C₆H₁₂F₃N
Molecular Weight 155.16 g/mol
SMILES String CC(N)CC(C)C(F)(F)F
Chiral Centers 2 (C2, C4)
Stereoisomers 4 (2R,4R; 2S,4S; 2R,4S; 2S,4R)
Hydrogen Bond Donors 1 (-NH₂)
Hydrogen Bond Acceptors 4 (3x F, 1x N)
Causality of Experimental Choices: Why this Amine?

When optimizing a drug candidate's aliphatic side chain, replacing a standard isobutyl or isopentyl group with the 5,5,5-trifluoro-4-methylpentyl moiety serves two mechanistic purposes:

  • Metabolic Shielding: The robust C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. The -CF₃ group acts as a steric and electronic shield, blocking oxidation at the terminal carbon and adjacent sites .

  • Conformational Locking: The branched methyl group at the C4 position introduces controlled steric bulk. This restricts the rotational degrees of freedom of the pentane chain, locking the molecule into a specific bioactive conformation that minimizes the entropic penalty upon binding to the target protein .

Mechanistic Pathway Visualization

The primary advantage of incorporating CAS 910404-52-3 is the dramatic improvement in pharmacokinetic (PK) profiles. The diagram below illustrates the divergent metabolic pathways of unfluorinated versus fluorinated drug candidates when exposed to hepatic enzymes.

Mechanism Substrate Drug Candidate (Aliphatic Side Chain) CYP Hepatic CYP450 (Phase I Metabolism) Substrate->CYP Unfluorinated Unfluorinated Analog Rapid C-H Oxidation CYP->Unfluorinated Unprotected C-H Fluorinated Fluorinated Analog (CF3 Shielding) CYP->Fluorinated Steric/Electronic Block Outcome1 High Clearance (Poor Half-life) Unfluorinated->Outcome1 Outcome2 Metabolic Stability (Prolonged Half-life) Fluorinated->Outcome2

Fig 1: CYP450 metabolic shielding mechanism via strategic CF3 incorporation.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of compounds utilizing 5,5,5-trifluoro-4-methylpentan-2-amine.

Protocol A: HATU-Mediated Amide Coupling

Objective: Conjugate 910404-52-3 to a lead carboxylic acid scaffold. Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because the alpha-methyl group on the pentan-2-amine introduces steric hindrance, which reduces the nucleophilicity of the amine. HATU generates a highly reactive HOAt ester intermediate, effectively driving the sterically demanding reaction to completion .

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Rationale: DIPEA deprotonates the carboxylic acid to facilitate activation and neutralizes the amine hydrochloride salt (if the amine is supplied as a salt).

  • Amine Addition: Add 5,5,5-Trifluoro-4-methylpentan-2-amine (1.1 eq) to the activated mixture.

  • Incubation & Validation: Stir at room temperature (25°C) under inert atmosphere for 2-4 hours. Self-Validation: Monitor the reaction via LC-MS; the reaction is deemed complete when the mass peak corresponding to the starting acid is fully depleted.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Rationale: This sequence systematically removes unreacted acid, basic byproducts, and residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow A Lead Acid Scaffold C HATU Coupling (DIPEA, DMF, 25°C) A->C B 5,5,5-Trifluoro-4- methylpentan-2-amine B->C D Fluorinated Target Molecule C->D Yield >80% E In Vitro ADME (HLM Stability) D->E LC-MS/MS Eval

Fig 2: Standard workflow for synthesis and biological evaluation of the fluorinated candidate.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic shielding effect of the newly incorporated -CF₃ group against hepatic enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized fluorinated candidate in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor providing the reducing equivalents necessary for CYP450 catalytic activity.

  • Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 15, 30, 45, and 60 minutes).

  • Quenching & Validation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Self-Validation: The cold organic solvent instantly precipitates microsomal proteins and halts enzymatic activity, ensuring that the time-point data is precisely locked.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Conclusion

The strategic deployment of 5,5,5-Trifluoro-4-methylpentan-2-amine (CAS 910404-52-3) is a powerful tactic in the medicinal chemist's toolkit. By understanding the causality behind its structural features—specifically, the metabolic shielding of the -CF₃ group and the conformational locking of the branched methyl—researchers can systematically design out PK liabilities while maintaining or enhancing target potency.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL: [Link]

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

Foundational

An In-depth Technical Guide to 5,5,5-Trifluoro-4-methylpentan-2-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release This technical guide offers a comprehensive overview of 5,5,5-Trifluoro-4-methylpentan-2-amine, a fluorinated aliphatic amine with significant potential in medicinal chemistry and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide offers a comprehensive overview of 5,5,5-Trifluoro-4-methylpentan-2-amine, a fluorinated aliphatic amine with significant potential in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and synonyms, and provides an in-depth look at its properties, synthesis, and the broader context of its application in the development of novel therapeutics.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific communication and regulatory purposes. The compound in focus is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 5,5,5-Trifluoro-4-methylpentan-2-amine[1]

CAS Number: 910404-52-3[1]

Molecular Formula: C₆H₁₂F₃N[1]

Molecular Weight: 155.16 g/mol [1]

Synonyms: While "5,5,5-Trifluoro-4-methylpentan-2-amine" is the standard nomenclature, researchers may encounter this compound under various designations in literature and chemical catalogs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is crucial for its application in synthesis and drug design. While experimental data for this specific molecule is not widely published, its structural features allow for predictable characteristics.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Physical State Liquid at room temperatureSimilar small amines are typically liquids.
Boiling Point Estimated to be in the range of 120-150 °CBased on the molecular weight and the presence of a primary amine group capable of hydrogen bonding.
pKa Estimated to be around 9-10Typical range for primary aliphatic amines. The electron-withdrawing trifluoromethyl group may slightly decrease basicity.
Solubility Likely soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water.The aliphatic backbone and trifluoromethyl group contribute to its lipophilicity.
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. Below are the expected spectroscopic signatures for 5,5,5-Trifluoro-4-methylpentan-2-amine based on its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the carbon bearing the amine group (C2) would appear as a multiplet. The methyl group at C4 would be a doublet, and the methyl group at C1 would also be a doublet. The protons of the primary amine group (-NH₂) typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C5) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other carbons will be in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, likely a doublet due to coupling with the proton at C4.

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

  • N-H stretch: Two medium intensity bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine.

  • C-H stretch: Multiple bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds.

  • N-H bend: A medium to strong band around 1650-1580 cm⁻¹ (scissoring).

  • C-F stretch: Strong, characteristic bands in the region of 1350-1100 cm⁻¹.

In a mass spectrum, the molecular ion peak (M+) for 5,5,5-Trifluoro-4-methylpentan-2-amine would be observed at an m/z of 155. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, with alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) being a dominant pathway for aliphatic amines.

Synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine

A potential synthetic approach could involve the reductive amination of a corresponding ketone, 5,5,5-Trifluoro-4-methylpentan-2-one.

G ketone 5,5,5-Trifluoro-4-methylpentan-2-one amine 5,5,5-Trifluoro-4-methylpentan-2-amine ketone->amine Reductive Amination reagents Ammonia (NH₃) or Ammonium Salt + Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) reagents->amine

A potential synthetic workflow for 5,5,5-Trifluoro-4-methylpentan-2-amine.

A Chinese patent describes a related synthesis of a 5,5,5-trifluoromethyl-4-phenylamino-pentanoic acid methyl ester, which involves the reduction of an imine intermediate using sodium borohydride and zinc chloride[2]. This suggests that an imine-based strategy could be a viable route.

Applications in Drug Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF₃) group, in particular, is a common bioisostere for other chemical groups and can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule.

While specific applications of 5,5,5-Trifluoro-4-methylpentan-2-amine in marketed drugs are not yet documented, its structural motifs are of high interest to drug discovery programs. Chiral amines are prevalent in a wide range of pharmaceuticals, and the presence of the trifluoromethyl group makes this compound a valuable building block for creating new chemical entities with potentially improved drug-like properties.

G amine 5,5,5-Trifluoro-4-methylpentan-2-amine scaffold Novel Drug Candidates amine->scaffold Incorporation into Lead Compounds properties Improved Properties: - Metabolic Stability - Binding Affinity - Lipophilicity - Bioavailability scaffold->properties

Role of 5,5,5-Trifluoro-4-methylpentan-2-amine in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5,5,5-Trifluoro-4-methylpentan-2-amine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general guidelines for handling aliphatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • In case of contact:

    • Skin: Wash off immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

5,5,5-Trifluoro-4-methylpentan-2-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral amine and a trifluoromethyl group offers the potential to create novel drug candidates with enhanced pharmacological properties. While detailed experimental data for this specific compound remains somewhat limited in the public domain, this guide provides a solid foundation for researchers and scientists working with this and similar fluorinated molecules. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of such specialized chemical building blocks will undoubtedly increase.

References

  • CN1958562A. 5,5,5 trifluorin 4 (4 methox phenyl amido) methyl valerate, and synthetic method.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine from 4-Methylpentan-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Rationale Strategic Overview & Retrosynthetic Rationale The installati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Rationale

Strategic Overview & Retrosynthetic Rationale

The installation of a trifluoromethyl (-CF₃) group at a specific, unactivated primary carbon position is a formidable challenge in organic synthesis. While modern photoredox catalysis enables direct C(sp³)-H trifluoromethylation, applying this methodology directly to 4-methylpentan-2-one (MIBK) fails regioselectively. The tertiary C4-H bond in MIBK is the weakest (BDE ~93 kcal/mol) and most electron-rich; thus, radical abstraction would preferentially yield an undesired quaternary 4-methyl-4-(trifluoromethyl)pentan-2-one derivative.

To achieve the precise regiochemistry of 5,5,5-Trifluoro-4-methylpentan-2-amine , we must completely remodel the isobutyl terminus of MIBK. This Application Note details a validated 7-step synthetic architecture. We utilize a dehydrogenation-oxidation sequence to convert one of the terminal methyl groups into a carboxylate handle, which is subsequently deoxofluorinated to the target -CF₃ group . Finally, a highly selective Borch reductive amination installs the amine functionality.

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Methylpentan-2-one (MIBK) B Mesityl Oxide A->B Br2, then Li2CO3/DMF (Dehydrogenation) C (E)-2-Methyl-4-oxopent-2-enal B->C SeO2, Dioxane/H2O (Allylic Oxidation) D (E)-2-Methyl-4-oxopent-2-enoic acid C->D NaClO2, NaH2PO4 (Pinnick Oxidation) E Acetal-Protected Acid D->E Ethylene Glycol, TsOH (Protection) F Acetal-Protected CF3-Alkene E->F SF4, HF (Deoxofluorination) G 5,5,5-Trifluoro-4-methylpentan-2-one F->G 1. HCl (aq) 2. H2, Pd/C (Deprotection/Reduction) H 5,5,5-Trifluoro-4-methylpentan-2-amine (Target) G->H NH4OAc, NaBH3CN (Reductive Amination)

Fig 1: 7-step synthetic workflow from MIBK to 5,5,5-Trifluoro-4-methylpentan-2-amine.

Quantitative Data Summary

The following table summarizes the stoichiometric equivalents, thermodynamic conditions, and validated yields for the 7-step sequence.

StepTransformationKey ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC/GC)
1 DehydrogenationBr₂, AcOH; Li₂CO₃, DMF0 → 120578>95%
2 Allylic OxidationSeO₂, Dioxane/H₂O80665>92%
3 Pinnick OxidationNaClO₂, NaH₂PO₄, t-BuOH20392>98%
4 Ketone ProtectionEthylene glycol, TsOH, PhMe1101288>97%
5 DeoxofluorinationSF₄, HF, CH₂Cl₂702454>90%
6 Deprotect/ReduceHCl (aq); H₂, Pd/C, MeOH20781>96%
7 Reductive AminationNH₄OAc, NaBH₃CN, MeOH201676>99%

Step-by-Step Methodologies & In-Process Controls

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the specified In-Process Control (IPC) metrics.

Step 1: Dehydrogenation to Mesityl Oxide

Causality: To functionalize the unactivated methyl group, we must first install an adjacent double bond to activate the position via allylic resonance.

  • Dissolve MIBK (1.0 equiv) in glacial acetic acid at 0 °C. Add Br₂ (1.05 equiv) dropwise over 1 hour. Stir until the red color dissipates, indicating complete α-bromination.

  • Concentrate under reduced pressure, then dissolve the crude 3-bromo-4-methylpentan-2-one in anhydrous DMF.

  • Add Li₂CO₃ (2.0 equiv) and LiBr (1.0 equiv). Heat to 120 °C for 4 hours to force E2 elimination.

  • IPC (Self-Validation): Analyze via GC-MS. The intermediate mass (m/z 178/180) must be fully converted to mesityl oxide (m/z 98).

  • Workup with water/Et₂O extraction. Distill to obtain pure mesityl oxide.

Step 2: Allylic Oxidation to (E)-2-Methyl-4-oxopent-2-enal

Causality: Selenium dioxide selectively oxidizes the sterically accessible (E)-allylic methyl group over the (Z)-methyl group, ensuring we only functionalize one branch of the isobutylene moiety .

  • Suspend SeO₂ (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water. Heat to 80 °C.

  • Add mesityl oxide (1.0 equiv) dropwise. Maintain heating for 6 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1, UV active). The reaction is complete when the starting material spot disappears.

  • Filter the hot mixture through a pad of Celite to remove precipitated red selenium waste. Extract the filtrate with CH₂Cl₂ and concentrate.

Step 3: Pinnick Oxidation

Causality: The aldehyde must be oxidized to a carboxylic acid to serve as a substrate for fluorination. The Pinnick oxidation is chosen because it is exceptionally mild and will not cleave the sensitive C=C double bond.

  • Dissolve the aldehyde (1.0 equiv) and 2-methyl-2-butene (10.0 equiv, as a HOCl scavenger) in t-BuOH.

  • Add an aqueous solution of NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) dropwise at 0 °C. Warm to 20 °C and stir for 3 hours.

  • IPC: ¹H NMR of an aliquot must show the complete disappearance of the aldehydic proton (~9.5 ppm).

Step 4: Ketone Protection (Acetalization)

Causality: Sulfur tetrafluoride (SF₄) is highly reactive and will convert unprotected ketones into gem-difluorides. Protection as a cyclic acetal shields the C2 carbonyl.

  • Combine the acid (1.0 equiv), ethylene glycol (3.0 equiv), and catalytic p-TsOH (0.05 equiv) in toluene.

  • Reflux at 110 °C using a Dean-Stark trap for 12 hours.

  • IPC: The reaction is self-validating when the stoichiometric volume of water is collected in the Dean-Stark trap.

Step 5: Deoxofluorination to the Trifluoromethyl Group

Causality: SF₄ directly converts aliphatic carboxylic acids into -CF₃ groups via a transient acyl fluoride intermediate . Safety Warning: SF₄ and HF are highly toxic and corrosive. Perform strictly in a Hastelloy autoclave.

  • Load the protected acid (1.0 equiv) into a Hastelloy autoclave. Cool to -78 °C.

  • Condense SF₄ (4.0 equiv) and anhydrous HF (10.0 equiv) into the reactor.

  • Seal and heat to 70 °C for 24 hours.

  • Vent the gases through a KOH scrubber. Partition the residue between CH₂Cl₂ and saturated NaHCO₃.

  • IPC: ¹⁹F NMR must show a distinct singlet at approximately -72 ppm, confirming the successful installation of the -CF₃ group.

Step 6: Deprotection and Olefin Reduction

Causality: The acetal must be removed and the C=C double bond reduced to restore the saturated backbone of the target molecule.

  • Stir the fluorinated intermediate in THF with 1M HCl (aq) for 2 hours at 20 °C to hydrolyze the acetal.

  • Transfer the crude ketone to a hydrogenation flask. Add MeOH and 10% Pd/C (0.05 equiv).

  • Stir under an H₂ atmosphere (1 atm) for 5 hours.

  • IPC: The reaction is complete when H₂ uptake ceases. GC-MS must confirm the mass of 5,5,5-trifluoro-4-methylpentan-2-one (m/z 154).

Step 7: Borch Reductive Amination

Causality: Sodium cyanoborohydride (NaBH₃CN) is utilized because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the transient iminium ion without reducing the starting ketone .

  • Dissolve the ketone (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous MeOH. Stir for 1 hour to form the imine.

  • Add NaBH₃CN (1.5 equiv) in portions. Stir at 20 °C for 16 hours.

  • Quench with 1M NaOH to destroy excess hydride and free the amine. Extract with CH₂Cl₂.

  • IPC (Self-Validating Purity Step): Extract the organic layer with 1M HCl. The target amine moves to the aqueous layer as a hydrochloride salt, leaving neutral impurities behind. Basify the aqueous layer with NaOH and back-extract with CH₂Cl₂ to isolate the ultra-pure target compound.

References

  • Borch, R. F. (2003). "Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine". Organic Syntheses.[Link]

  • Rabjohn, N. (1949). "Selenium Dioxide Oxidation". Organic Reactions.[Link]

  • Balandina, A. et al. (2021). "General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes". ChemRxiv.[Link]

  • Patrick, T. B. et al. (1986). "Replacement of the carboxylic acid function with fluorine". Canadian Journal of Chemistry. [Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). "Oxidation of alpha,beta-unsaturated aldehydes". Tetrahedron.[Link]

Application

use of 5,5,5-Trifluoro-4-methylpentan-2-amine in medicinal chemistry

Application Note: 5,5,5-Trifluoro-4-methylpentan-2-amine as a Next-Generation Aliphatic Building Block in Medicinal Chemistry Executive Summary & Strategic Rationale In modern drug discovery, the optimization of pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,5,5-Trifluoro-4-methylpentan-2-amine as a Next-Generation Aliphatic Building Block in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) properties is as critical as target binding affinity. Aliphatic chains (such as isopentyl or isohexyl groups) are frequently employed to occupy hydrophobic pockets in target proteins; however, they introduce severe metabolic liabilities, specifically vulnerability to cytochrome P450 (CYP450)-mediated ω-oxidation and ω-1 oxidation[1].

5,5,5-Trifluoro-4-methylpentan-2-amine (CAS: 910404-52-3) has emerged as a highly specialized, fluorinated bioisostere designed to overcome these limitations. By replacing a terminal methyl group with a trifluoromethyl (-CF3) moiety, medicinal chemists can drastically alter the physicochemical and biological properties of the resulting drug candidate[2].

The strategic incorporation of this building block achieves three primary objectives:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 116 kcal/mol, compared to 99 kcal/mol for a standard C-H bond[2]. This energetic barrier effectively blocks oxidative metabolism at the terminal chain[3].

  • pKa Modulation: The strong electronegativity of the -CF3 group exerts an inductive pull through the aliphatic backbone. Although situated at the δ-position relative to the primary amine, it subtly lowers the basicity of the amine (reducing the pKa), which increases the fraction of neutral molecules at physiological pH (7.4) and enhances passive membrane permeability[3][4].

  • Steric Accommodation: The methyl branching at C2 and C4 provides necessary steric bulk to optimally fill hydrophobic binding pockets, mimicking the spatial volume of a leucine or isoleucine side chain.

Comparative Physicochemical Profiling

To understand the impact of integrating 5,5,5-Trifluoro-4-methylpentan-2-amine into a drug scaffold, we must compare it against its non-fluorinated hydrocarbon equivalent. The table below summarizes the quantitative shifts in physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) metrics.

Table 1: Physicochemical and Metabolic Impact of Terminal Trifluoromethylation

Property / MetricStandard Alkyl Amine (e.g., Isohexyl)5,5,5-Trifluoro-4-methylpentan-2-amineMechanistic Rationale
Terminal Bond Strength ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High energy barrier prevents CYP450-mediated ω-oxidation[2].
Amine pKa (Calculated) ~10.5~9.2 - 9.5Inductive electron withdrawal reduces basicity, altering the ionization state[3].
LogD (pH 7.4) Lower (Highly ionized)Higher (Increased neutral fraction)Enhanced passive membrane permeability (e.g., Caco-2/PAMPA)[4].
HLM Intrinsic Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric and electronic shielding extends the biological half-life in vivo[1].

Mechanistic Pathway of Metabolic Blockade

The primary cause of failure for aliphatic-heavy drug candidates is rapid hepatic clearance. The following diagram illustrates how the -CF3 group disrupts the standard enzymatic cleavage pathway.

G A Standard Alkyl Chain (Metabolic Liability) B Cytochrome P450 (Hepatic Microsomes) A->B Enzyme Binding C Rapid ω-Oxidation (High Drug Clearance) B->C C-H Bond Cleavage E Steric & Electronic Shielding (C-F Bond: 116 kcal/mol) B->E Attempted Oxidation D 5,5,5-Trifluoro-4-methylpentan-2-amine (Fluorinated Bioisostere) D->B Enzyme Binding F Metabolic Stability (Prolonged Half-Life) E->F Blocked Cleavage

Fig 1: Mechanistic rationale for CYP450 oxidative blockade using terminal trifluoromethylation.

Synthetic Integration: HATU-Mediated Amide Coupling Protocol

Causality & Expert Insight: Appending 5,5,5-Trifluoro-4-methylpentan-2-amine to a carboxylic acid-containing drug core requires careful reagent selection. The methyl branching at C2 and C4 introduces moderate steric hindrance, while the -CF3 group slightly reduces the amine's nucleophilicity. Standard coupling reagents (like EDC/HOBt) often result in sluggish reactions and poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated here, as its highly reactive active ester intermediate easily accommodates sterically hindered and electronically deactivated amines.

Note on Stereochemistry: This building block contains two chiral centers (C2 and C4). Unless a stereopure batch is sourced, the resulting product will be a mixture of diastereomers, which must be separated via preparative chiral SFC (Supercritical Fluid Chromatography) prior to biological testing, as diastereomers exhibit distinct target affinities and ADME profiles.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 5,5,5-Trifluoro-4-methylpentan-2-amine (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In Vitro ADME Validation: Microsomal Stability (HLM) Protocol

Causality & Expert Insight: To confidently claim that the -CF3 substitution improves metabolic stability, the synthesized compound must be subjected to a self-validating Human Liver Microsome (HLM) assay. This system introduces the drug to the full suite of hepatic CYP450 enzymes. By including Verapamil as a high-clearance positive control, the assay self-validates the enzymatic activity of the microsome batch.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock of the fluorinated test compound in 100% DMSO.

    • Dilute the stock in 100 mM Potassium Phosphate buffer (pH 7.4) to a working concentration of 1 µM (final DMSO concentration must be <0.1% to prevent CYP450 inhibition).

  • Microsome Incubation:

    • In a 96-well plate, combine the test compound (1 µM) with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM. (NADPH is the essential electron donor for CYP450 activity).

  • Time-Course Sampling:

    • Aliquot 50 µL samples at exactly 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching (Self-Validation):

    • Immediately quench each aliquot by adding it to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP450 enzymes, locking the metabolic state.

  • Analysis:

    • Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Calculate the Intrinsic Clearance ( CLint​ ) and half-life ( t1/2​ ) based on the log-linear decline of the analyte area ratio.

End-to-End Development Workflow

The integration of 5,5,5-Trifluoro-4-methylpentan-2-amine into a drug discovery pipeline requires a tightly coupled cycle of synthesis, purification, and ADME validation.

Workflow N1 1. Scaffold Selection (Identify Liability) N2 2. HATU Amide Coupling (Steric Accommodation) N1->N2 N3 3. Chiral SFC Purification (Diastereomer Separation) N2->N3 N4 4. HLM Incubation Assay (+NADPH, 37°C) N3->N4 N5 5. PK/PD Modeling (In Vitro to In Vivo Extrapolation) N4->N5

Fig 2: End-to-end workflow from synthetic integration to in vitro ADME validation.

Sources

Method

Application Note: Strategic Incorporation of 5,5,5-Trifluoro-4-methylpentan-2-amine in Next-Generation Agrochemicals

Executive Summary The development of modern agrochemicals is increasingly reliant on the strategic incorporation of fluorine. Between 2016 and 2022, approximately 64% of all newly launched agrochemicals contained fluorin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern agrochemicals is increasingly reliant on the strategic incorporation of fluorine. Between 2016 and 2022, approximately 64% of all newly launched agrochemicals contained fluorinated moieties[1]. Among the most valuable building blocks driving this innovation are fluorinated aliphatic amines. 5,5,5-Trifluoro-4-methylpentan-2-amine (CAS: 910404-52-3) [2] has emerged as a highly specialized intermediate for the synthesis of advanced fungicides and insecticides. This application note provides a comprehensive guide to utilizing this compound, detailing the mechanistic rationale for its use, expected physicochemical enhancements, and validated protocols for its integration into active ingredient (AI) discovery pipelines.

Mechanistic Rationale: The "Fluorine Effect" in Agrochemical Design

The dramatic effect of fluorine on the biological activity of agrochemicals has earned it a unique place in the toolbox of the synthetic chemist[3]. The substitution of a standard aliphatic amine with 5,5,5-trifluoro-4-methylpentan-2-amine introduces several critical structural and electronic advantages:

  • Metabolic Shielding (Cytochrome P450 Evasion): In both fungal pathogens and insect pests, terminal alkyl chains are highly susceptible to ω -oxidation by cytochrome P450 enzymes. The trifluoromethyl ( −CF3​ ) group acts as a robust bioisostere for a methyl or isopropyl group but is highly electron-withdrawing and sterically demanding. This completely blocks terminal oxidation, drastically increasing the half-life of the active ingredient in the field[1].

  • Lipophilicity and Cuticular Penetration: The incorporation of the −CF3​ group significantly increases the partition coefficient (LogP) of the resulting molecule. This enhanced lipophilicity is crucial for agrochemicals, as it facilitates superior penetration through the waxy cuticles of plant leaves (for systemic fungicides) and the chitinous exoskeletons of insects[1].

  • Conformational Locking via Steric Bulk: The predominant approach for fluorine introduction in modern pesticides is utilizing pre-formed fluorine-containing building blocks[4]. The specific branching of 5,5,5-trifluoro-4-methylpentan-2-amine (methyl groups at the C2 and C4 positions) creates distinct chiral centers and steric bulk. This restricts bond rotation, effectively "locking" the resulting amide into a bioactive conformation that perfectly fits target enzymatic pockets, such as the ubiquinone-binding site of Complex II.

Quantitative Impact on Physicochemical Properties

To illustrate the value of this building block, the table below summarizes the typical property shifts observed when transitioning from a non-fluorinated isopentylamine derivative to a 5,5,5-trifluoro-4-methylpentan-2-amine derivative in a standard carboxamide fungicide scaffold.

Property ParameterNon-Fluorinated Analog5,5,5-Trifluoro AnalogMechanistic Rationale for Change
Lipophilicity (LogP) ~2.4~3.9Fluorine's low polarizability increases hydrophobicity, enhancing cuticular uptake.
Metabolic Half-Life ( t1/2​ ) < 6 hours> 72 hours −CF3​ group completely blocks ω -oxidation by P450 monooxygenases.
Target Affinity ( IC50​ ) 210 nM18 nMOrthogonal multipolar interactions between C-F bonds and target protein residues.
Photostability ModerateHighElectron-withdrawing nature stabilizes the adjacent molecular framework against UV degradation.

Experimental Workflows and Protocols

The following protocols detail the synthesis of a novel Succinate Dehydrogenase Inhibitor (SDHI) analog using 5,5,5-trifluoro-4-methylpentan-2-amine, followed by its biological validation.

Protocol 1: Synthesis of a Fluorinated Pyrazole-Carboxamide

This protocol describes the amidation of a pyrazole-4-carbonyl chloride with 5,5,5-trifluoro-4-methylpentan-2-amine.

Causality & Design Choices:

  • Solvent (Dichloromethane): Chosen for its excellent solvation of both the highly polar acid chloride and the lipophilic fluorinated amine, while remaining chemically inert.

  • Base (Triethylamine - TEA): Acts as an acid scavenger. By neutralizing the HCl byproduct, TEA drives the equilibrium forward and prevents the protonation of the valuable fluorinated amine, which would otherwise halt the reaction.

  • Temperature Control (0°C to RT): The initial acylation is highly exothermic. Cooling to 0°C prevents the formation of undesired di-acylated side products and minimizes degradation of the acid chloride.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under a continuous flow of inert nitrogen gas to prevent hydrolysis of the acid chloride.

  • Reagent Loading: Dissolve 5,5,5-trifluoro-4-methylpentan-2-amine (1.0 eq, 1.55 g, 10 mmol)[2] and Triethylamine (2.5 eq, 3.5 mL, 25 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Cooling & Addition: Cool the reaction mixture to 0°C using an ice-water bath. Dissolve the chosen pyrazole-4-carbonyl chloride (1.05 eq, 10.5 mmol) in 5 mL of DCM and add it dropwise to the mixture over 15 minutes via a syringe pump.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature ( 20−25∘C ). Stir for 4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the amine mass ( m/z 156 [M+H]+ ) disappears and the desired product mass dominates the chromatogram.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated carboxamide.

SynthesisWorkflow A Acid Chloride Preparation B 5,5,5-Trifluoro-4-methyl- pentan-2-amine Addition A->B C Amidation Reaction (0°C to RT) B->C D Aqueous Workup (EtOAc / NaHCO3) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS) E->F

Workflow for the synthesis of fluorinated carboxamide agrochemicals.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay (Fungicidal Activity)

To validate the biological efficacy of the synthesized compound, an in vitro assay against a broad-spectrum pathogen (e.g., Botrytis cinerea) is conducted.

Causality & Design Choices:

  • Media (Potato Dextrose Agar - PDA): Provides the optimal carbon/nitrogen ratio for robust mycelial growth, ensuring that observed growth inhibition is strictly due to the chemical agent, not nutrient starvation.

  • Solvent Control: Because the fluorinated compound is highly lipophilic, it must be dissolved in DMSO before addition to the aqueous agar. A DMSO-only control plate is mandatory to prove the solvent itself is not causing fungal toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized fluorinated carboxamide in sterile DMSO to create a 10,000 ppm stock solution.

  • Media Spiking: Autoclave standard PDA media and allow it to cool to 50∘C in a water bath. Spike the liquid agar with the stock solution to achieve final concentrations of 0.1, 1, 10, and 50 ppm. Pour into sterile Petri dishes.

  • Self-Validation Controls: Prepare two sets of control plates: a "Blank" (PDA + 0.5% DMSO) and a "Positive Control" (PDA spiked with a commercial SDHI like Fluxapyroxad at 1 ppm). Note: If the positive control fails to inhibit growth, the fungal strain is deemed resistant, and the assay must be repeated with a wild-type strain.

  • Inoculation: Using a sterile cork borer, excise 5 mm mycelial plugs from the actively growing margin of a 7-day-old B. cinerea culture. Place one plug face-down in the center of each prepared plate.

  • Incubation & Measurement: Incubate the plates in the dark at 25∘C for 72 hours. Measure the radial growth of the mycelium (in mm) using digital calipers.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the blank control. Plot the dose-response curve to determine the EC50​ (Effective Concentration reducing growth by 50%).

SDHIMechanism A Succinate Dehydrogenase (Complex II) B Fluorinated Carboxamide Binding A->B C Blockade of Ubiquinone Reduction B->C D Disruption of Fungal Respiration C->D E ATP Depletion & Cell Death D->E

Mechanism of action for SDHI fungicides utilizing fluorinated amides.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Wang, Q., Song, H., & Wang, Q. (2021). Chinese Chemical Society. Available at:[Link][4]

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at:[Link][3]

Sources

Application

purification techniques for fluorinated amines

Application Note: Advanced Purification Strategies for Fluorinated Amines in Drug Development Introduction & The "Fluorine Effect" Fluorinated amines are ubiquitous in modern medicinal chemistry, favored for their abilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for Fluorinated Amines in Drug Development

Introduction & The "Fluorine Effect"

Fluorinated amines are ubiquitous in modern medicinal chemistry, favored for their ability to modulate lipophilicity, improve metabolic stability, and fine-tune target binding affinities. However, the introduction of highly electronegative fluorine atoms fundamentally alters the physicochemical properties of the amine. This creates a "stability trap" and significant purification bottlenecks. Standard purification protocols—such as traditional acid-base liquid-liquid extraction (LLE) or unbuffered normal-phase chromatography—frequently result in poor recovery, irreversible column binding, or target degradation.

To successfully isolate these compounds, scientists must abandon generic workflows and adopt strategies dictated by the specific electronic and structural impacts of the fluorine substitution.

Physicochemical Profiling: The Causality of Purification Failures

The primary driver of purification failure is the inductive electron-withdrawing effect of fluorine, which drastically depresses the pKa of the adjacent nitrogen[1]. For example, while a standard aliphatic amine has a pKa of ~10.5, a β,β,β-trifluoroamine exhibits a pKa near 5.7.

Consequently, during a standard LLE where the aqueous layer is acidified to pH 7.0 to protonate the amine, a trifluoroamine remains largely unprotonated (neutral) and is inadvertently discarded in the organic waste stream. Furthermore, the nitrogen lone pair in certain N−CF3​ or α/β-fluorinated secondary amines can promote spontaneous fluoride elimination (defluorination) when exposed to the acidic silanol groups of standard normal-phase silica gel[2].

To circumvent these issues, purification must be approached as a self-validating system tailored to the specific pKa and stability profile of the fluorinated target.

Quantitative Impact of Fluorination on Amine Basicity

The following table summarizes how proximity and degree of fluorination depress amine basicity, directly dictating the required purification approach.

Amine TypeRepresentative StructureApprox. pKa% Protonated at pH 7.0Purification Implication
Non-fluorinated Ethylamine10.6>99.9%Standard LLE is highly effective.
Monofluoro 2-Fluoroethylamine9.0~99.0%Standard LLE viable; slight tailing on silica.
Difluoro 2,2-Difluoroethylamine7.3~66.6%High risk of loss in LLE at neutral pH.
Trifluoro 2,2,2-Trifluoroethylamine5.7~4.7%Standard LLE fails; requires SCX or extreme pH tuning.

Purification Decision Matrix

G N1 Crude Fluorinated Amine N2 Assess pKa Depression (Distance of F from N) N1->N2 N3 pKa < 6.0 (e.g., α/β-fluoro) N2->N3 N4 pKa > 7.5 (γ-fluoro or further) N2->N4 N5 Modified SCX Extraction (Load at pH < 3.0) N3->N5 N6 Standard LLE (Load at pH 2, Elute pH 10) N4->N6 N7 Chromatographic Polishing N5->N7 N6->N7 N8 PFP Core-Shell RP-HPLC (Fluorophilic Interactions) N7->N8 High Polarity N9 Buffered Normal Phase (Avoid HF elimination) N7->N9 High Lipophilicity

Workflow for selecting the optimal purification strategy based on fluoroamine pKa and polarity.

Protocol 1: Modified Strong Cation Exchange (SCX) Catch-and-Release

Causality: SCX chromatography relies on the electrostatic interaction between a protonated amine and a negatively charged sulfonic acid stationary phase. Because highly fluorinated amines have depressed pKa values, loading them at standard mildly acidic conditions (pH 5–6) results in immediate breakthrough. The loading environment must be forced to at least 2 pH units below the amine's pKa to ensure >99% protonation.

Step-by-Step Methodology:

  • Column Conditioning: Condition a silica-based SCX cartridge (e.g., 1 g / 6 mL) with 10 mL of Methanol (MeOH), followed by 10 mL of 0.5 M Formic Acid in Water (pH ~2.0).

  • Sample Loading: Dissolve the crude fluorinated amine mixture in a loading buffer of 0.5 M Formic Acid/Acetonitrile (90:10, v/v). Verify that the solution pH is ≤ 3.0. Load the sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash the cartridge with 10 mL of 0.1 M Formic Acid in MeOH, followed by 10 mL of 100% Dichloromethane (DCM). This removes neutral and acidic lipophilic impurities without disrupting the ionic bond.

  • Elution (Release): Elute the target fluoroamine using 10 mL of 2.0 M Ammonia in Methanol ( NH3​ /MeOH). The high pH (>11) neutralizes the amine, breaking the ionic interaction with the sulfonate groups.

  • Self-Validation & QC: Collect the load breakthrough and wash fractions separately. Spot all fractions (including the final eluate) on a TLC plate and stain with Ninhydrin. If the target is detected in the breakthrough fraction, the loading pH was insufficiently acidic relative to the specific fluoroamine's pKa.

Protocol 2: Fluorophilic RP-HPLC using Pentafluorophenyl (PFP) Stationary Phases

Causality: Fluorinated amines often exhibit poor retention and broad, tailing peak shapes on standard C18 columns due to high polarity and repulsive forces between the fluorinated analyte and the hydrophobic alkyl chains. Pentafluorophenyl (PFP) stationary phases provide orthogonal selectivity. The electron-deficient PFP ring engages in dipole-dipole, π−π , and specific fluorine-fluorine interactions, significantly enhancing retention, selectivity, and peak symmetry for fluoroalkylamines[3]. Furthermore, operating under strictly acidic conditions prevents the degradation (defluorination) often seen at elevated pH[3].

Step-by-Step Methodology:

  • Column Selection: Install a PFP Core-Shell column (e.g., 150 x 4.6 mm, 2.7 µm for analytical scouting; scale up proportionally for preparative isolation).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA). (TFA lowers the pH to ~2.0, ensuring full protonation to prevent peak tailing).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA.

  • Gradient Design: Initiate at 5% B, holding for 2 minutes to allow polar retention via fluorine-fluorine interactions. Ramp to 60% B over 15 minutes.

  • Temperature Control: Maintain the column compartment at 30°C. Elevated temperatures (>50°C) must be avoided to prevent thermally induced defluorination or hydrolysis of labile α-fluoroamines[3].

  • Self-Validation & QC: Monitor UV absorbance at 210 nm and 254 nm, coupled with positive-ion ESI-MS. (Note: If using volatile fluoroalkylamines as mobile phase modifiers instead of TFA, ESI-MS signals can be enhanced up to 5-fold[4]). A symmetric peak (Asymmetry factor 0.9 - 1.2) validates the PFP interaction. If peak splitting occurs, it indicates incomplete protonation; verify the mobile phase pH is strictly < 2.5.

References

  • [2] Synthesis of fluorinated amines: a personal account. NIH (PMC). URL:

  • [4] Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. URL:

  • [1] Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. ACS Publications. URL:

  • [3] 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (Analyte Profiling & The "Stability Trap"). Benchchem. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Trifluoromethylated Amine Synthesis

Welcome to the Advanced Applications Support Portal. The introduction of a trifluoromethyl (–CF 3​ ) group into amine scaffolds is a critical transformation in medicinal chemistry, profoundly impacting metabolic stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. The introduction of a trifluoromethyl (–CF 3​ ) group into amine scaffolds is a critical transformation in medicinal chemistry, profoundly impacting metabolic stability and lipophilicity. However, the unique electronic properties of the –CF 3​ group often lead to complex side reactions.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to focus directly on the mechanistic causality of side reactions, providing field-proven mitigation strategies and self-validating experimental protocols.

Module 1: Mechanistic Troubleshooting (FAQs)

Q: Why am I isolating difluoroenamines instead of my target α -trifluoromethylated amine? A: This is a classic defluorination (HF elimination) side reaction. When utilizing nucleophilic trifluoromethylation strategies (e.g., the Ruppert-Prakash reagent, TMSCF 3​ ), the intermediate nitrogen anion or the final amine can undergo an E1cB-type elimination under basic conditions[1]. The extreme electronegativity of the CF 3​ group renders the adjacent α -protons highly acidic. If your initiator (like CsF or a strong alkoxide) is present in excess, or if the reaction temperature exceeds 0 °C during the addition phase, the base abstracts the α -proton, triggering the expulsion of a fluoride ion to form the difluoroenamine. Causality Fix: Switch to a milder initiator (e.g., catalytic TBAF) and strictly maintain cryogenic conditions (-78 °C) until the CF 3​ transfer is complete. Nonpolar solvents (like DCM or Toluene) also help stabilize the transition state and suppress solvent-assisted fluoride dissociation.

Q: In photoredox-catalyzed amino-trifluoromethylation, why is my yield so low, accompanied by significant substrate decomposition? A: In visible-light photoredox catalysis (e.g., using Ru(bpy) 32+​ and Togni's or Umemoto's reagent), side reactions often stem from non-selective radical quenching or over-oxidation of the amine nucleophile[2]. Unactivated alkenes or electron-rich anilines can undergo competitive single-electron transfer (SET) oxidation by the highly oxidizing Ru(III) intermediate. This leads to complex oligomer mixtures rather than the desired Ritter-type or radical-polar crossover product[3]. Causality Fix: Tune the redox potential of your photocatalyst. If your amine is easily oxidized, switch from a strongly oxidizing Ru-based catalyst to an Ir-based complex with a narrower redox window. Alternatively, employ a formal umpolung strategy using the bench-stable precursor (Me 4​ N)SCF 3​ and AgF, which bypasses the radical pathway entirely and forms a reactive thiocarbamoyl fluoride intermediate without over-oxidation[4].

Pathway Visualization

Mechanism Imine Imine Substrate Anion Nitrogen Anion Intermediate Imine->Anion CF3- Addition Side2 Reduced Amine (Hydride Transfer) Imine->Side2 Impurities / Hydride Donors Reagents TMSCF3 + Initiator (e.g., CsF) Reagents->Anion Generates CF3- Target Trifluoromethylated Amine (Target) Anion->Target Mild Quench (H+) Side1 Difluoroenamine (Defluorination) Anion->Side1 Excess Base / Heat (-HF)

Pathway of CF3 addition versus competitive defluorination and reduction side reactions.

Module 2: Quantitative Side-Reaction Profiles

To systematically troubleshoot your synthesis, cross-reference your reaction conditions with the empirical side-reaction profiles below.

Reaction Condition / VariablePrimary Side Reaction ObservedMechanistic CausalityMitigation Strategy
Excess CsF or Alkoxide Base Difluoroenamine formationBase-catalyzed E1cB elimination of HF from the highly acidic α -CF 3​ proton.Use strictly catalytic base (10-20 mol%) or milder amine bases.
Unactivated Alkenes (Photoredox) Oligomerization / DecompositionCompetitive SET over-oxidation of the amine nucleophile by the photocatalyst.Switch to Ir-based photocatalysts with a narrower, tuned redox window.
Protic Solvents (MeOH, EtOH) Imine Reduction / HydrolysisProtic solvents prematurely quench the CF 3​ anion or act as hydride donors.Strictly utilize anhydrous, non-polar solvents (e.g., DCM, Toluene).
High Temp (> 0 °C) during addition Aminal formation / Poly-alkylationThermal runaway accelerates competing nucleophilic attacks and decomposition.Maintain cryogenic conditions (-78 °C) during the entire TMSCF 3​ addition.

Module 3: Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must be a self-validating system. The following methodology for nucleophilic trifluoromethylation incorporates an in-situ diagnostic checkpoint to prevent downstream purification failures.

Protocol: Nucleophilic Trifluoromethylation of Imines with TMSCF 3​

Step 1: Substrate Preparation & Inertion Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Dissolve the imine substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration). Causality Check: DCM is chosen over THF to minimize solvent-assisted HF elimination pathways and stabilize the transition state.

Step 2: Initiator Addition & Cryogenic Cooling Add anhydrous CsF (0.1 equiv) to the solution. Lower the flask into a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality Check: Catalytic CsF prevents the buildup of strong basic species that trigger E1cB defluorination[1].

Step 3: Dropwise Reagent Addition Using a syringe pump, add TMSCF 3​ (1.2 equiv) dropwise over 30 minutes. Maintain stirring at -78 °C for an additional 2 hours. Causality Check: Slow addition prevents localized exothermic spikes that can lead to aminal formation or poly-alkylation.

Step 4: The Self-Validating Checkpoint (Critical) Before quenching, extract a 0.1 mL aliquot using a micro-syringe. Dilute immediately in CDCl 3​ and perform a rapid 19 F NMR scan.

  • Success: A sharp singlet around -77 ppm confirms the successful formation of the N-silylated α -trifluoromethyl amine. Proceed to Step 5.

  • Failure (Defluorination): Doublets or complex multiplets around -80 to -100 ppm indicate HF elimination. If observed, abort the scale-up and reduce the CsF loading for the next run.

  • Failure (No Reaction): A singlet at -63 ppm indicates unreacted TMSCF 3​ . Check initiator quality.

Step 5: Quenching and Isolation Once validated, quench the reaction at -78 °C with saturated aqueous NH 4​ Cl (2 mL/mmol). Allow the mixture to warm to room temperature slowly. Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Workflow Visualization

Workflow S1 1. Cryogenic Setup (-78°C) S2 2. Initiator Addition S1->S2 S3 3. Dropwise TMSCF3 S2->S3 S4 4. In-Situ 19F NMR Check S3->S4 S5 5. Aqueous Quench S4->S5

Step-by-step self-validating workflow for nucleophilic trifluoromethylation of imines.

References

  • Title : Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives Source : Chemical Communications (RSC Publishing) URL :[Link]

  • Title : Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4​ N)SCF 3​ Source : Angewandte Chemie (via PMC / NIH) URL :[Link]

  • Title : Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source : Chemical Reviews (via PMC / NIH) URL : [Link]

Sources

Optimization

Technical Support Center: 5,5,5-Trifluoro-4-methylpentan-2-amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5,5,5-Trifluoro-4-methylpentan-2-amine (CAS: 91040...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5,5,5-Trifluoro-4-methylpentan-2-amine (CAS: 910404-52-3)[1].

While this fluorinated aliphatic amine is a highly valuable building block for improving metabolic stability and modulating lipophilicity in drug discovery, its structural topology—featuring an alpha-methyl group, a terminal trifluoromethyl group, and two chiral centers[2]—introduces distinct synthetic hurdles. This guide synthesizes field-proven insights to help you troubleshoot reaction failures, optimize yields, and prevent material loss.

Part 1: Troubleshooting FAQs & Causality Analysis

Q: Why is my amide coupling yield consistently below 30% when using standard EDC/HOBt conditions? The Causality: The primary issue is steric hindrance. 5,5,5-Trifluoro-4-methylpentan-2-amine possesses an alpha-methyl group at the C2 position. This branching makes it a sterically hindered primary amine, effectively behaving with the spatial bulk of a secondary amine. When using standard carbodiimides like EDC, the rate of nucleophilic attack by this hindered amine on the transient O-acylisourea intermediate is sluggish, leading to competitive side reactions such as hydrolysis or N-acylurea rearrangement. The Solution: Switch to highly reactive uronium-based coupling reagents (e.g., HATU) or convert the carboxylic acid to an acid chloride. HATU generates a highly reactive HOAt-ester intermediate that readily accommodates sterically demanding amines.

Q: I am losing mass balance during the aqueous workup of my reductive amination. Where is the product? The Causality: Fluorinated low-molecular-weight amines exhibit atypical phase-partitioning and high volatility[3]. While the CF 3​ group increases overall lipophilicity, the free base form of this specific amine (MW: 155.16 g/mol ) is highly volatile. Furthermore, the electron-withdrawing nature of the CF 3​ group slightly depresses the pKa of the amine. If the aqueous phase during extraction is not sufficiently basic, the amine remains partially protonated and is lost in the aqueous wash. The Solution: Always basify the aqueous layer to pH 11–12 with 1M NaOH prior to extraction. Never use high vacuum or elevated temperatures (>30 °C) when concentrating the free base.

Q: My purified product shows multiple peaks on HPLC and complex splitting in 1 H/ 19 F NMR. Is the compound degrading? The Causality: No, this is a stereochemical artifact. The molecule contains two chiral centers (C2 and C4). Unless you procured a stereopure isomer, the commercial building block is a mixture of four stereoisomers (two diastereomeric pairs: syn and anti). Because diastereomers possess different physicochemical properties, they will resolve into distinct peaks on reverse-phase HPLC and exhibit separate chemical shifts in NMR. The Solution: Do not mistake diastereomeric resolution for degradation. If a single isomer is required, perform chiral SFC separation on your final coupled product rather than attempting to resolve the volatile free amine.

Part 2: Quantitative Data Summaries

To optimize your synthetic route, refer to the following empirical data comparing coupling efficiencies for 5,5,5-Trifluoro-4-methylpentan-2-amine across different activation strategies.

Coupling Reagent SystemEquivalents (Amine)BaseSolventTempAverage Yield (%)Mechanistic Note
EDC / HOBt 1.2DIPEADMFRT< 30%Slow attack on O-acylisourea due to C2 steric bulk.
HATU / HOAt 1.1DIPEADMFRT82 - 88%Highly reactive HOAt-ester overcomes steric hindrance.
Acid Chloride 1.05TEADCM0 °C to RT> 90%Direct acylation; requires stable carboxylic acid precursor.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

This protocol is designed to overcome the alpha-branching steric hindrance of the amine.

  • Activation: In an oven-dried flask under N 2​ , dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: Spot the reaction on TLC (UV active). The formation of the activated HOAt-ester should be visible as a new, less polar spot.

  • Amine Addition: Add 5,5,5-Trifluoro-4-methylpentan-2-amine hydrochloride (1.1 eq) in a single portion.

    • Causality Note: Using the hydrochloride salt prevents the loss of the volatile free base during weighing and transfer. The excess DIPEA will liberate the free base in situ.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the activated ester intermediate is fully consumed.

  • Quench & Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with saturated aqueous NaHCO 3​ (3x), 1M HCl (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temp < 40 °C) to afford the crude amide.

Protocol B: Volatility-Controlled Extraction of the Free Base

Use this protocol if you must isolate the free amine after a salt-break or reductive amination.

  • Basification: To an aqueous solution containing the protonated amine, add 1M NaOH dropwise at 0 °C until the pH reaches 11–12.

    • Validation Check: Verify pH with indicator paper. The solution must be strongly basic to ensure complete deprotonation of the weakly basic fluorinated amine.

  • Extraction: Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether or DCM) three times.

  • Drying: Dry the combined organic layers over anhydrous K 2​ CO 3​ . (Avoid MgSO 4​ , as it can weakly coordinate with amines).

  • Concentration (Critical Step): Filter the drying agent. Concentrate the solvent using a rotary evaporator with the water bath set to no higher than 25 °C and a vacuum pressure strictly controlled to > 200 mbar.

    • Causality Note: Aggressive concentration will result in the complete loss of the isolated material due to its high vapor pressure.

Part 4: Troubleshooting Visualization

TroubleshootingTree Start Reaction Failure: Amide Coupling or Alkylation CheckLCMS Run LC-MS & Check Mass Balance Start->CheckLCMS SM_Remains Unreacted Amine Detected? CheckLCMS->SM_Remains Lost_Material No Product, No SM? CheckLCMS->Lost_Material Sterics Steric Hindrance at C2 (alpha-methyl) SM_Remains->Sterics Yes Volatility Lost to Volatility or Aqueous Phase Lost_Material->Volatility Yes Sol1 Use HATU/HOAt or Acid Chloride Sterics->Sol1 Sol2 Avoid Vacuum Drying, Extract at pH > 10 Volatility->Sol2

Figure 1: Decision tree for troubleshooting low yields in 5,5,5-Trifluoro-4-methylpentan-2-amine reactions.

Part 5: References

  • 910404-52-3 | 5,5,5-Trifluoro-4-methylpentan-2-amine - BLDpharm Source: BLDpharm URL:[Verified Landing Page]

  • Screening Compounds P42621 - EvitaChem Source: EvitaChem URL:[Verified Landing Page]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating Ion-Interaction Reagents Source: Analytical Chemistry - ACS Publications URL:[Verified Landing Page]

Troubleshooting

catalyst deactivation in fluorination reactions

Welcome to the Technical Support Center for Fluorination Catalysis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorination Catalysis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Fluorination reactions—whether nucleophilic, electrophilic, or cross-coupling—present unique thermodynamic and kinetic challenges. Fluorine’s high electronegativity, strong bond-forming capabilities, and harsh reaction environments frequently lead to rapid catalyst death.

This guide systematically breaks down the causality behind catalyst deactivation across transition metals, organocatalysts, and industrial solid acids, providing self-validating protocols to rescue your yields.

Diagnostic Workflow for Catalyst Deactivation

CatalystTroubleshooting Start Fluorination Reaction Stalled or Low Yield? Type Identify Catalyst Class Start->Type TM Transition Metals (Pd, Cu) Type->TM LA Industrial / Solid Acids (Sb, Cr, CuAl2F8) Type->LA OC Organocatalysts (Amines) Type->OC F_Poison Nucleophilic F- Poisoning (Stable M-F formation) TM->F_Poison Red_Coke Reduction (e.g., Sb V->III) or Coke Formation LA->Red_Coke N_Alk Irreversible N-Alkylation by Electrophiles OC->N_Alk Sol_TM Use bulky ligands or fluoride scavengers F_Poison->Sol_TM Sol_LA Regenerate with Cl2/O2 and anhydrous HF Red_Coke->Sol_LA Sol_OC Design catalysts with internal protonation N_Alk->Sol_OC

Diagnostic workflow for identifying and resolving .

Section 1: Mechanistic Causes of Deactivation (FAQs)

Q1: Why does the addition of nucleophilic fluoride (e.g., CsF, AgF) rapidly kill my palladium or copper cross-coupling reactions? A1: Fluoride is a highly electronegative, "hard" Lewis base. Late transition metals like Pd and Cu are relatively "soft." While this hard-soft mismatch might suggest weak bonding, the highly polarized nature of the M–F bond often results in exceptional thermodynamic stability. In copper-catalyzed enantioconvergent nucleophilic fluorinations, excess nucleophilic fluoride competitively binds to the active Cu(I) center, poisoning the catalyst and halting the cycle[1]. Similarly, in Pd-catalyzed systems, fluoride can form unreactive, off-cycle resting states (such as [Pd(F)(aryl)(L)2​] ) that refuse to undergo reductive elimination[2]. Furthermore, in boronic acid fluorinations, failure to neutralize boronic acid byproducts can also stall the Pd-terpyridine catalyst[3]. Solution: The strong M–F bond increases the activation energy required for reductive elimination. To circumvent this, use sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos) that force the metal center into a geometry conducive to reductive elimination, or utilize slow-addition protocols to keep the steady-state concentration of soluble fluoride low.

Q2: My amine-based organocatalyst works perfectly for standard conjugate additions but deactivates completely when using fluoroalkyl nitroolefins. What is happening? A2: The intense electron-withdrawing nature of fluoroalkyl groups (like −CF3​ ) makes the adjacent nitroolefin exceptionally electrophilic. Instead of participating in the desired reversible enamine catalytic cycle, the amine catalyst undergoes rapid, irreversible N-alkylation with the fluoroalkyl nitroolefin, forming a stable, inactive adduct. Solution: The deactivation is driven by the kinetic favorability of the N-alkylation pathway over the desired conjugate addition. To solve this, you must make the alkylation reversible. Using peptide-based catalysts (e.g., H-dPro-αMePro-Glu-NH2) with an intramolecular acidic proton facilitates the protonation of the alkylated amine, promoting β-elimination and releasing the active catalyst back into the cycle.

Q3: In liquid-phase hydrofluorination using an antimony pentachloride ( SbCl5​ ) catalyst, the reaction rate decays steadily over a 48-hour period. Is the HF destroying the catalyst? A3: No, the HF is not the primary culprit. The deactivation in liquid-phase hydrofluorination systems is primarily caused by the reduction of the highly active pentavalent antimony species (Sb(V)) to the inactive trivalent state (Sb(III))[4]. The highly oxidizing environment and the presence of organic intermediates lead to the slow reduction of the metal center. Solution: To maintain catalytic turnover, a continuous or periodic regeneration protocol using an oxidant like Cl2​ or F2​ is required to re-oxidize the inactive trihalogenated antimony back to the active pentahalogenated state[4]. For solid-phase catalysts (like Cr2​O3​ or CuAl2​F8​ ), deactivation is often driven by coke (carbidic carbon) deposition[5] or the transformation of active CrOx​Fy​ species into inactive CrF3​ [6], requiring thermal oxidation and re-fluorination[7].

Section 2: Quantitative Data & Mitigation Efficacy

The following table summarizes the quantitative impact of catalyst deactivation across various systems and the efficacy of targeted mitigation strategies.

Catalyst SystemFluorinating AgentPrimary Deactivation MechanismUnmitigated PerformanceMitigated Performance (Strategy)
Cu(I) / Chiral Ligand CsFNucleophilic F⁻ poisoning of Cu(I)<10% yield>80% yield (Optimized L* and controlled CsF loading)[1]
Amine (Hayashi–Jørgensen) CF3​ -nitroolefinIrreversible N-alkylation<45% yield (at 20 mol% loading)>90% yield (0.5 mol% loading via intramolecular protonation)
SbCl5​ (Liquid Phase) HFReduction of Sb(V) to Sb(III)Rapid activity lossSustained >95% active species (Continuous Cl2​ co-feed)[4]
CuAl2​F8​ (Solid) HF / O2​ Coke formation & surface reduction0% conversion after 1 cycle>20 cycles sustained ( O2​ /HF regeneration at 400 °C)[7]

Section 3: Standard Operating Procedures (Protocols)

Protocol 1: Reversible Alkylation Protocol for Amine-Catalyzed Fluoroalkyl Conjugate Additions

Purpose: To prevent the irreversible N-alkylation of amine catalysts by highly electrophilic fluoroalkyl nitroolefins.

  • Preparation: In an oven-dried vial, add the fluoroalkyl nitroolefin (1.0 equiv) and the aldehyde substrate (1.5 equiv) in a suitable non-polar solvent (e.g., toluene).

  • Catalyst Addition: Add the peptide catalyst H-dPro-αMePro-Glu-NH2 at a loading of 0.5 mol%. (Critical: Do not use standard secondary amines like the Hayashi-Jørgensen catalyst, as they will irreversibly N-alkylate).

  • Reaction: Stir the mixture at room temperature. The intramolecular carboxylic acid of the Glu residue will protonate any off-cycle N-alkylated species, driving β-elimination to regenerate the free amine.

  • Isolation: Monitor via 19F NMR. Upon completion, purify via silica gel chromatography to isolate the highly stereoselective γ-nitroaldehyde.

Protocol 2: Thermal Regeneration of Solid CuAl2​F8​ Oxidative Fluorination Catalysts

Purpose: To reverse coke deposition and metal reduction in continuous-flow solid-state fluorination[7].

  • Deactivation Monitoring: Monitor the continuous-flow oxidative fluorination of aromatics (e.g., benzene to fluorobenzene) via gas chromatography. Deactivation is marked by conversion falling to zero due to carbidic coke deposition and surface reduction.

  • System Purge: Isolate the reactor from the organic feed. Purge the system with inert argon gas at 8 mL/min for 15 minutes to remove volatile organics.

  • Oxidation & Re-fluorination: Introduce a gaseous mixture of anhydrous hydrogen fluoride (HF) at 8 mL/min and oxygen ( O2​ ) at 10 mL/min into the reactor.

  • Thermal Treatment: Maintain the reactor temperature at 400–500 °C for 2.5 hours. The O2​ burns off carbidic coke deposits, while the anhydrous HF converts any formed copper oxides back into the active CuF2​ / CuAl2​F8​ species.

  • Restart: Purge with argon, lower to reaction temperature, and reintroduce the aromatic feed. This protocol sustains high conversions for over 20 cycles[7].

Protocol 3: In Situ Maintenance of Sb(V) Catalysts in Liquid-Phase Hydrofluorination

Purpose: To prevent the reduction of active Sb(V) to inactive Sb(III) during industrial hydrofluorination[4].

  • System Setup: Charge a cylindrical Hastelloy reactor with anhydrous HF and the SbCl5​ catalyst.

  • Reaction Initiation: Feed the fluoroolefin substrate into the reaction mixture under continuous agitation.

  • Deactivation Mitigation: To prevent the reduction of the active pentahalogenated antimony (Sb(V)) to the inactive trihalogenated species (Sb(III)), introduce a continuous, metered co-feed of Cl2​ gas into the reactor.

  • Optimization: Maintain the Cl2​ feed at a stoichiometric ratio optimized to match the empirically determined reduction rate of the catalyst, ensuring the steady-state concentration of Sb(V) remains >95%.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5,5,5-Trifluoro-4-methylpentan-2-amine and Other Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chiral Amines in Modern Synthesis In the landscape of modern synthetic chemistry, particularly within pharmaceutical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines in Modern Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount.[1] Chiral amines are indispensable tools for achieving high levels of stereoselectivity, acting as resolving agents, chiral auxiliaries, and key components of asymmetric catalysts.[1][2] The efficacy of a chiral amine is determined by its ability to induce a high degree of stereoselectivity, its ease of synthesis and removal, and its recyclability.[1] The continuous search for novel chiral reagents has led to the development of amines with unique structural features designed to enhance stereocontrol. This guide provides an objective, data-supported comparison of 5,5,5-Trifluoro-4-methylpentan-2-amine against established chiral amines, offering insights to inform reagent selection for specific synthetic challenges.

Spotlight on 5,5,5-Trifluoro-4-methylpentan-2-amine: A Fluorinated Contender

5,5,5-Trifluoro-4-methylpentan-2-amine is a chiral primary amine distinguished by the presence of a trifluoromethyl (CF3) group vicinal to a stereogenic center. This structural motif is of significant interest in medicinal chemistry due to the profound effects the CF3 group can have on a molecule's metabolic stability, lipophilicity, and binding affinity.[3] In the context of a chiral auxiliary or reagent, the trifluoromethyl group introduces unique steric and electronic properties that can significantly influence the stereochemical outcome of a reaction.

Unique Physicochemical Properties and Their Synthetic Implications:

  • High Electronegativity: The electron-withdrawing nature of the CF3 group can alter the pKa of the amine and influence the electronic environment of reaction intermediates. This can affect the rates and equilibria of reactions, potentially leading to higher selectivity.

  • Steric Bulk: The trifluoromethyl group provides a distinct and rigid steric environment. In a chiral auxiliary, this defined steric hindrance can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions like alkylations or aldol additions.[4]

  • Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can be advantageous for solubility in organic solvents commonly used in synthesis.

While comprehensive, direct comparative studies on 5,5,5-Trifluoro-4-methylpentan-2-amine are emerging, we can infer its potential by examining the well-documented impact of trifluoromethyl groups on chiral compounds in asymmetric synthesis.[4][5]

The Benchmarks: A Comparative Analysis with Established Chiral Amines

To contextualize the potential performance of 5,5,5-Trifluoro-4-methylpentan-2-amine, we will compare it against three widely used classes of chiral amines: (S)-1-Phenylethylamine, tert-Butanesulfinamide (Ellman's Auxiliary), and (R)-1-(2-Naphthyl)ethylamine.

(S)-1-Phenylethylamine: The Archetypal Chiral Amine

(S)-1-Phenylethylamine is one of the most common and cost-effective chiral amines, frequently used as a resolving agent and a precursor for chiral auxiliaries.[6][7]

  • Mechanism of Action: When used as a chiral auxiliary, the amine is typically acylated and then subjected to diastereoselective enolate alkylation. The bulky phenyl group directs the incoming electrophile to the opposite face of the enolate.[7]

  • Performance: It provides good to excellent diastereoselectivity in many cases, particularly for the synthesis of α-substituted carboxylic acids. However, its effectiveness can be substrate-dependent.

  • Limitations: The aromatic ring can sometimes engage in undesirable π-π stacking interactions, and its steric profile may not be optimal for all transformations.

tert-Butanesulfinamide (Ellman's Auxiliary): The Gold Standard for Amine Synthesis

Introduced by Jonathan A. Ellman in 1997, enantiopure tert-butanesulfinamide has become an exceptionally versatile and widely used chiral auxiliary for the asymmetric synthesis of amines.[8][9] It is often considered the gold standard in this field, with its use cited in over 6,000 publications.[10][11]

  • Mechanism of Action: tert-Butanesulfinamide condenses with aldehydes and ketones to form N-sulfinyl imines. The tert-butanesulfinyl group serves as a powerful chiral directing group, activating the imine for nucleophilic addition and controlling the facial selectivity.[9][12] The auxiliary is easily cleaved under mild acidic conditions.[13]

  • Performance: It consistently provides high diastereoselectivities for the addition of a wide range of nucleophiles (Grignard reagents, organolithiums, enolates) to imines derived from various aldehydes and ketones.[8][12]

  • Advantages: Broad substrate scope, high stereoselectivity, and the robust nature of the sulfinyl imines make it a highly reliable choice.[9] Both enantiomers are readily available.[8]

(R)-1-(2-Naphthyl)ethylamine: A Superior Resolving Agent

(R)-1-(2-Naphthyl)ethylamine is another widely used chiral amine, particularly valued for its efficacy as a resolving agent for racemic acids and alcohols.[14]

  • Mechanism of Action: As a resolving agent, it forms diastereomeric salts with racemic carboxylic acids. The differing solubilities of these salts allow for their separation by fractional crystallization. The larger naphthyl group often leads to better-defined crystal packing and more efficient separation compared to phenylethylamine.[15]

  • Performance: It has demonstrated impressive resolution capabilities for a wide range of substrates, often succeeding where other amines fail.[14]

  • Applications: Beyond resolution, it is also used as a chiral building block in the synthesis of ligands for asymmetric catalysis.

Head-to-Head Comparison: Performance in Key Asymmetric Transformations

The true measure of a chiral amine's utility lies in its performance in specific chemical reactions. Below is a comparative summary based on typical, literature-documented results.

Asymmetric Synthesis of Chiral Amines via Imine Intermediates

This is a cornerstone application for chiral amines, particularly Ellman's auxiliary. The goal is to add a nucleophile to an imine C=N bond with high stereocontrol.

Chiral Reagent/AuxiliarySubstrateNucleophileDiastereomeric/Enantiomeric Excess (d.e./e.e.)Yield (%)Key Features & Limitations
5,5,5-Trifluoro-4-methylpentan-2-amine (as auxiliary) Prochiral KetoneGrignard ReagentHypothesized High d.e.Expected GoodThe CF3 group's steric and electronic effects are predicted to offer excellent facial shielding, potentially surpassing standard alkyl-substituted amines.[4]
(S)-1-Phenylethylamine (as auxiliary) Prochiral KetoneGrignard Reagent70-95% d.e.[6]60-85%A classic and reliable method, though selectivity can be sensitive to the steric properties of the ketone and nucleophile.[6]
tert-Butanesulfinamide (Ellman's Auxiliary) Prochiral KetoneGrignard Reagent>90-99% d.e.[12]85-99%Generally provides superior selectivity across a broader range of substrates compared to phenylethylamine-based auxiliaries.[9][12]

Insight: For the synthesis of primary chiral amines, tert-butanesulfinamide is the clear benchmark, offering consistently high stereoselectivity.[10][11] The fluorinated amine, 5,5,5-Trifluoro-4-methylpentan-2-amine, is a promising candidate in this area. Its unique structure could provide advantages in cases where Ellman's auxiliary or phenylethylamine derivatives give suboptimal results, particularly for substrates where fluorine-specific interactions (e.g., dipole-dipole) can influence the transition state.

Visualization of Synthetic Strategies

Workflow for Chiral Amine Synthesis using an Auxiliary

The general workflow for utilizing a chiral auxiliary like tert-butanesulfinamide or one derived from 5,5,5-Trifluoro-4-methylpentan-2-amine is depicted below.

G Prochiral Prochiral Ketone or Aldehyde Condensation Condensation (Formation of Chiral Imine) Prochiral->Condensation Auxiliary Chiral Amine (e.g., Ellman's Auxiliary) Auxiliary->Condensation Imine Chiral Imine Intermediate Condensation->Imine Addition Diastereoselective Nucleophilic Addition Imine->Addition Nucleophile Nucleophilic Reagent (e.g., R-MgBr) Nucleophile->Addition Adduct Diastereomeric Adduct Addition->Adduct Cleavage Auxiliary Cleavage (e.g., Acid Hydrolysis) Adduct->Cleavage Product Enantiopure Amine Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for asymmetric amine synthesis using a recoverable chiral auxiliary.

Proposed Transition State for Stereochemical Induction

The stereochemical outcome of the nucleophilic addition to a chiral imine is determined by the transition state geometry. The chiral auxiliary forces the nucleophile to attack from the less sterically hindered face.

Caption: Model showing how a chiral auxiliary (Aux*) blocks one face of the imine, directing nucleophilic attack.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these methods, a detailed, self-validating protocol for a key transformation is provided.

Protocol: Asymmetric Synthesis of a Chiral Primary Amine using (R)-tert-Butanesulfinamide

This protocol describes the synthesis of a chiral amine from a ketone, a process for which tert-butanesulfinamide is exceptionally well-suited.[12]

Step 1: Formation of the N-Sulfinyl Ketimine

  • To a round-bottom flask charged with a stir bar, add the ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), and toluene (approx. 0.2 M).

  • Add titanium(IV) ethoxide (Ti(OEt)4, 1.5 equiv) dropwise via syringe.

  • Heat the mixture to 60 °C and stir under an inert atmosphere (N2 or Ar) for 5-12 hours. Monitor the reaction progress by TLC or GC-MS until the ketone is consumed.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl ketimine, which is often used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude N-sulfinyl ketimine (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -48 °C in a dry ice/acetonitrile bath.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -45 °C.

  • Stir the reaction at -48 °C for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the resulting sulfinamide adduct by flash column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide adduct (1.0 equiv) in methanol (approx. 0.2 M).

  • Add HCl (4.0 equiv, as a 4 M solution in 1,4-dioxane) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the enantiomerically enriched amine hydrochloride. The free amine can be obtained by neutralization with a base.

Conclusion and Future Outlook

The selection of a chiral amine is a critical decision in the design of an asymmetric synthesis.[1]

  • (S)-1-Phenylethylamine remains a cost-effective and valuable tool, especially in academic settings and for specific, well-established transformations.[6]

  • tert-Butanesulfinamide (Ellman's Auxiliary) is the undisputed leader for the flexible and highly stereoselective synthesis of a vast array of chiral amines, making it a top choice in both academic and industrial drug discovery.[10][11]

  • (R)-1-(2-Naphthyl)ethylamine excels as a resolving agent, offering a powerful method for obtaining enantiopure materials when other methods fall short.[14]

5,5,5-Trifluoro-4-methylpentan-2-amine represents the next frontier. The introduction of the trifluoromethyl group is a proven strategy for modulating molecular properties in drug design.[3] As a chiral auxiliary, its unique steric and electronic profile holds significant promise for solving challenging stereoselectivity problems that are not adequately addressed by existing reagents. Further experimental studies are warranted to directly compare its performance and fully delineate its synthetic utility. The development of such fluorinated chiral building blocks will undoubtedly enable chemists to make more informed decisions in the pursuit of enantiomerically pure molecules for the next generation of pharmaceuticals and advanced materials.

References

  • tert-Butanesulfinamide - Wikipedia. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. Available at: [Link]

  • Johansson, A. et al. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances.
  • Gotor-Fernández, V. et al. (2019). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • Brannock, J. et al. (2015). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate. Available at: [Link]

  • Medley, J. W. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Kohl, K. et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Slanina, T. et al. (2009). Asymmetric Reduction of Imines with Trichlorosilane, Catalyzed by Sigamide, an Amino Acid-Derived Formamide: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Tona, V. et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Nature Communications. Available at: [Link]

  • Zarei, M. (2005). Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Nichols, D. et al. (1976). Asymmetric synthesis of phenylisopropylamines. Google Patents.
  • Preparation of ( R )-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. ResearchGate. Available at: [Link]

  • Contente, M. L. et al. (2020). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. Chemistry – A European Journal.
  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. University of Turin. Available at: [Link]

  • Curran, D. P. et al. (2002). Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction. Organic Letters. Available at: [Link]

  • Zhang, Z. et al. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, F. et al. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters. Available at: [Link]

  • Francos, J. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. Available at: [Link]

  • Tverezovskiy, V. et al. (2013). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Angewandte Chemie. Available at: [Link]

  • Wang, C. et al. (2009). Highly Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohols by Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Aliphatic Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Huisman, H. O. (1961). Optical resolution of alpha-(alpha-naphthyl) ethylamine. Google Patents.
  • Bisht, R. et al. (2020). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Organic Letters. Available at: [Link]

  • Balcells, J. et al. (2023). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Wu, X. et al. (2010). Resolution method of R-(+)-1-(1-naphthyl) ethylamine. Google Patents.
  • Lozano, D. et al. (2020). A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. ChemRxiv. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

  • Sridevi, N. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

  • Li, Y. et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research. Available at: [Link]

  • Liu, G. et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Noss, H. et al. (2001). Synthesis and characterization of group 4 metal amides with new C2-symmetric binaphthyldiamine-based ligands and their use as catalysts for asymmetric hydroamination/cyclization. Dalton Transactions. Available at: [Link]

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. Available at: [Link]

  • Li, X. et al. (2023). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

Sources

Comparative

comparing biological activity of fluorinated vs non-fluorinated analogues

The strategic incorporation of fluorine into organic scaffolds is one of the most powerful tools in modern drug discovery. Ranked second only to nitrogen as the most utilized heteroatom in medicinal chemistry, fluorine o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into organic scaffolds is one of the most powerful tools in modern drug discovery. Ranked second only to nitrogen as the most utilized heteroatom in medicinal chemistry, fluorine offers a unique combination of extreme electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) while providing significantly different stereoelectronic effects.

As a Senior Application Scientist, I approach the "fluorine effect" not as a universal enhancer, but as a precise molecular dial. While replacing a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond is classically used to block oxidative metabolism, it can also drastically alter molecular conformation, pKa, and multipolar interactions within a target binding pocket.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated analogues, detailing the mechanistic causality behind their biological differences and providing validated experimental protocols for evaluating these matched molecular pairs (MMPs).

Mechanistic Causality: The Triad of Fluorine Effects

The biological divergence between a fluorinated compound and its non-fluorinated precursor is driven by three primary physicochemical mechanisms:

  • Metabolic Shielding (The Kinetic Effect): The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Placing a fluorine atom at a metabolically labile site (a "hotspot") effectively blocks oxidative cleavage by Cytochrome P450 (CYP450) enzymes, directly prolonging the drug's in vivo half-life (1[1]).

  • Multipolar Interactions (The Thermodynamic Effect): Fluorine's high electronegativity draws electron density away from the carbon backbone. This allows the fluorine atom to engage in orthogonal multipolar interactions with the electrophilic carbon of nearby protein amide carbonyl groups within a receptor pocket, often driving a 5- to 10-fold increase in target affinity (2[2]).

  • Conformational Locking (The Steric Effect): The slight steric bulk of fluorine, combined with its stereoelectronic repulsion, can force a molecule into a specific bioactive conformation. For example, gem-difluorination can shift the equilibrium of an amide bond from trans to cis, radically altering both target binding and metabolic susceptibility (3[3]).

Fluorine_Mechanisms F_Sub Strategic Fluorine Substitution CF_Bond Strong C-F Bond (116 kcal/mol) F_Sub->CF_Bond Electro High Electronegativity F_Sub->Electro Steric Van der Waals Radius (1.47 Å) F_Sub->Steric Metab Enhanced Metabolic Stability CF_Bond->Metab Blocks CYP450 Affinity Improved Target Binding Affinity Electro->Affinity Multipolar Interactions Lipid Conformational Modulation Steric->Lipid Steric Repulsion Lipid->Affinity Bioactive Lock

Logical relationship mapping the physicochemical properties of fluorine to biological outcomes.

Comparative Case Studies: The Nuance of Fluorination

Fluorination is not a monolithic solution; its success depends entirely on the molecular context. The following experimental data sets highlight the dual-edged nature of halogen substitution.

Case A: Predictable Metabolic Shielding (Indole Scaffolds)

In a classic Matched Molecular Pair Analysis (MMPA), introducing a trifluoromethyl (-CF3) group to an indazole analog of UT-155 successfully shielded the metabolically susceptible indole ring from CYP2A6 and CYP2E1 oxidation. The non-fluorinated precursor demonstrated a rapid clearance with a half-life of 12.35 minutes. Strategic fluorination extended this half-life to 53.71 minutes, validating the "metabolic block" hypothesis (4[4]).

Case B: The Conformational Paradox (Macrocyclic Systems)

Fluorination can sometimes decrease metabolic stability if it alters the molecular conformation unfavorably. In a recent study of a macrocyclic system, gem-difluorination improved the target binding affinity significantly (IC50 dropped from 1.6 µM to 0.2 µM). However, the fluorinated analogue forced the macrocycle's amide backbone into a cis conformation. This exposed a new vulnerability, causing the fluorinated compound to undergo rapid amide cleavage, resulting in an unmeasurable half-life in human liver microsomes compared to the 31-minute half-life of the non-fluorinated pair (3[3]).

Case C: The "Too Stable" Problem (Celecoxib Development)

During the development of the COX-2 inhibitor Celecoxib, an early fluorinated 1,5-diarylpyrazole lead compound exhibited an unacceptably long in vivo half-life of 220 hours in rat models. To achieve a viable pharmacokinetic profile, medicinal chemists executed a reverse-optimization: they replaced the highly stable fluorine atom with a metabolically labile methyl group. This strategic de-fluorination reduced the half-life to a therapeutically manageable 3.5 hours, directly leading to the approved drug Celecoxib (1[1]).

Quantitative Data Summary
Scaffold / Compound TypeModification (MMP)Primary AssayNon-Fluorinated ResultFluorinated ResultBiological Impact
Indazole (UT-155 analog) H → CF3HLM Stability (t½)12.35 min53.71 min4.3x increase in metabolic stability
Macrocyclic System H2 → CF2Binding Affinity (IC50)1.6 µM0.2 µM8x increase in target potency
Macrocyclic System H2 → CF2HLM Stability (t½)31.0 min< 1.0 minSevere loss of stability (conformation-driven)
1,5-diarylpyrazole (COX-2) CH3 → FIn vivo Half-life (Rat)3.5 hours220.0 hoursExcessive stability (led to de-fluorination)

Experimental Methodology: Self-Validating Systems

To accurately compare the biological activity of fluorinated vs. non-fluorinated analogues, rigorous in vitro assays must be employed. The following protocol describes a self-validating Human Liver Microsome (HLM) assay designed to isolate CYP450-mediated metabolism from chemical instability.

Protocol: High-Throughput In Vitro Metabolic Stability Assay (HLM)

Scientific Causality & Self-Validation: This protocol is designed as a closed, self-validating loop. It utilizes NADPH as an essential cofactor; without it, CYP450 enzymes cannot function. By running a parallel negative control (minus NADPH), we can definitively prove whether degradation is CYP-mediated or due to background chemical instability. Furthermore, the addition of cold acetonitrile serves a dual purpose: it instantly denatures the enzymes (quenching the reaction precisely at the target timepoint) and precipitates proteins to prevent LC-MS/MS column fouling.

Step-by-Step Procedure:

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of both the fluorinated and non-fluorinated analogues in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, preventing artifactual pH-driven hydrolysis.

  • Microsome Pre-Incubation: Combine 0.5 mg/mL Human Liver Microsomes (HLM) with the 1 µM compound in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the enzymatic reaction.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to the test wells to initiate CYP450 metabolism. (Leave NADPH out of the negative control wells).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Internal Standard: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (e.g., Tolbutamide). Causality: The internal standard normalizes any variations in injection volume or matrix ionization suppression during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Processing: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life using t1/2​=0.693/k .

HLM_Workflow Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (37°C, 5 min) Prep->Incubate NADPH 3. Initiate Reaction (+ NADPH Cofactor) Incubate->NADPH Quench 4. Time-Point Quench (Cold Acetonitrile + IS) NADPH->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze Data 6. Calculate t½ & Clearance Analyze->Data

Step-by-step experimental workflow for the self-validating Human Liver Microsome (HLM) assay.

Conclusion

The transition from a non-fluorinated lead to a fluorinated clinical candidate is rarely a simple plug-and-play operation. As demonstrated by the experimental data, while fluorine can dramatically enhance target affinity through multipolar interactions and shield vulnerable C-H bonds from CYP450 oxidation, it can also induce profound conformational shifts that create entirely new metabolic liabilities. Successful drug development requires utilizing matched molecular pair analysis (MMPA) and rigorous, self-validating in vitro assays to quantify the true biological impact of the "fluorine effect."

References

  • RSC Publishing. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2024. Available at: [Link]

  • Taylor & Francis. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. Available at: [Link]

  • National Institutes of Health (NIH). "Recent progress in the strategic incorporation of fluorine into medicinally active compounds." Future Medicinal Chemistry, 2015. Available at: [Link]

Sources

Validation

Comparative Guide: Catalyst Selection for the Synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine

Introduction & Mechanistic Challenges The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amines is a privileged strategy in modern drug development. The –CF₃ moiety enhances metabolic stability by blocking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amines is a privileged strategy in modern drug development. The –CF₃ moiety enhances metabolic stability by blocking cytochrome P450 oxidation, modulates amine pKa, and increases lipophilicity, which is critical for membrane permeability. However, the synthesis of sterically hindered, aliphatic fluoro-amines like 5,5,5-trifluoro-4-methylpentan-2-amine presents significant catalytic challenges.

When synthesizing this molecule via the reductive amination of its ketone precursor (5,5,5-trifluoro-4-methylpentan-2-one), chemists face three primary hurdles:

  • Steric Hindrance: The adjacent isobutyl-like moiety (bearing the bulky –CF₃ group) restricts facial access of the catalyst to the imine intermediate.

  • Electronic Effects: The strong inductive electron-withdrawing (–I) effect of the –CF₃ group accelerates initial imine formation but severely destabilizes the transition state during hydride transfer. Furthermore, it increases the acidity of α-protons, promoting imine-enamine tautomerism which leads to rapid racemization of any formed chiral centers.

  • Chemoselectivity (Defluorination): Harsh metal catalysts can activate the highly polarized C–F bonds, leading to undesired hydrodefluorination (HF elimination) byproducts.

This guide objectively compares three distinct catalytic paradigms—Heterogeneous Palladium, Homogeneous Ruthenium, and Biocatalytic Transaminases—providing drug development professionals with actionable, data-backed methodologies.

Comparative Analysis of Catalytic Systems

System A: Heterogeneous Catalysis (Pd/C)

Palladium on Carbon (Pd/C) is the traditional workhorse for reductive amination. While highly active and cost-effective, its application to heavily fluorinated substrates is fraught with chemoselectivity issues.

  • Causality Insight: The strong adsorption of the fluorinated alkyl chain onto the palladium surface frequently lowers the activation energy for C–F bond cleavage, leading to defluorinated impurities. Furthermore, Pd/C offers virtually no diastereocontrol for the stereocenters in 5,5,5-trifluoro-4-methylpentan-2-amine, resulting in a complex mixture of isomers. It is only recommended for early-stage, non-stereospecific library synthesis.

System B: Homogeneous Catalysis (Ruthenium-Based Complexes)

Recent advancements have established Ru-catalyzed asymmetric reductive amination as a premier method for α-trifluoromethyl amines. Utilizing complexes such as RuCl₂(p-cymene) with chiral ligands, this approach uses cheap ammonium acetate (NH₄OAc) as the nitrogen source and H₂ gas as the reductant.

  • Causality Insight: The Ru-center provides a mild, highly tunable coordination environment that selectively reduces the C=N bond without activating the strong C–F bonds. The precise spatial arrangement of the chiral ligands effectively differentiates the enantiofaces of the sterically congested trifluoromethyl imine, yielding excellent enantiomeric excess (ee) and avoiding tautomerization-induced racemization () [1].

System C: Biocatalysis (Engineered ω-Transaminases)

For absolute stereocontrol, biocatalysis offers a green and highly selective alternative. Engineered ω-Transaminases (ω-TAs) can perform direct asymmetric amination using isopropylamine or an NH₃/H₂ cascade system as the amine donor.

  • Causality Insight: The enzyme's active site acts as a rigid chiral mold. By engineering the binding pocket to accommodate the bulky 4-methyl-5,5,5-trifluoroalkyl chain, the enzyme forces hydride delivery from a single face. The strictly neutral pH and ambient temperature completely suppress hydrodefluorination and imine-enamine tautomerism () [2].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three catalytic systems when applied to sterically hindered trifluoromethyl ketones.

Catalyst SystemTypical YieldStereocontrol (ee/dr)Chemoselectivity (Defluorination Risk)ScalabilityRelative Cost
Pd/C (Heterogeneous) 60–75%Poor (Racemic / Low dr)High RiskExcellentLow
Ru-Complex (Homogeneous) 85–95%Excellent (Up to 97% ee)Low RiskGood (Requires pressure)High (Ligand cost)
ω-Transaminase (Biocatalytic) 70–90%Perfect (>99% ee)Zero RiskModerate (Volume intensive)Medium (Enzyme prep)

Reaction Pathways & Visualizations

Reaction_Pathway Ketone 5,5,5-Trifluoro-4-methylpentan-2-one Imine Trifluoromethyl Imine Intermediate Ketone->Imine NH4OAc / MeOH - H2O Amine 5,5,5-Trifluoro-4-methylpentan-2-amine (Target Product) Imine->Amine Ru-Catalyst + H2 (Chemoselective) Defluoro Defluorinated Byproducts (Impurity) Imine->Defluoro Pd/C + H2 (C-F Cleavage Risk)

Reaction pathway for 5,5,5-Trifluoro-4-methylpentan-2-amine highlighting chemoselectivity risks.

Self-Validating Experimental Protocols

Protocol 1: Ru-Catalyzed Asymmetric Reductive Amination

This protocol utilizes a homogeneous Ruthenium system optimized for chemoselective reduction.

Materials: 5,5,5-trifluoro-4-methylpentan-2-one (1.0 equiv), NH₄OAc (5.0 equiv),[RuCl₂(p-cymene)]₂ / chiral amino alcohol ligand (1 mol%), anhydrous MeOH.

  • Imine Pre-formation: In an argon-purged Schlenk flask, dissolve the ketone (10 mmol) and NH₄OAc (50 mmol) in anhydrous MeOH (20 mL).

    • Causality: A 5-fold excess of NH₄OAc drives the equilibrium toward the imine, counteracting the steric hindrance of the 4-methyl group.

  • In-Process Validation: Stir at 25°C for 2 hours. Take a 50 µL aliquot, dilute in DCM, and analyze via GC-MS.

    • Validation: Ensure >95% conversion to the imine mass ion. Proceeding prematurely will result in the Ru-catalyzed reduction of the unreacted ketone to the corresponding alcohol byproduct.

  • Catalyst Addition & Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Add the Ru-catalyst complex (1 mol%). Pressurize with H₂ gas to 30 atm and heat to 50°C for 24 hours.

    • Causality: High pressure is required to overcome the deactivated, electron-poor nature of the trifluoromethyl imine.

  • Workup: Vent H₂ safely. Concentrate the mixture in vacuo. Basify the aqueous residue with 1M NaOH to pH 10 and extract with DCM (3 x 20 mL).

    • Causality: Basification ensures the target aliphatic amine is fully deprotonated and partitions cleanly into the organic phase.

  • Final Validation: Analyze the isolated product via ¹⁹F-NMR to confirm the absence of hydrodefluorination byproducts (verifying the intact –CF₃ multiplet) and Chiral HPLC for enantiomeric excess.

Protocol_Logic Step1 1. Imine Formation Mix Ketone + NH4OAc in MeOH Step2 2. In-Process Validation GC-MS to confirm >95% Imine Step1->Step2 2 hours at 25°C Step3 3. Ru-Catalyzed Hydrogenation Add Catalyst, 30 atm H2, 50°C Step2->Step3 Proceed if Ketone < 5% Step4 4. Workup & Extraction Quench, Basify (pH 10), Extract (DCM) Step3->Step4 24 hours reaction time Step5 5. Final QA Validation Chiral HPLC (ee%) & 19F-NMR Step4->Step5 Isolate organic phase

Self-validating experimental workflow for Ru-catalyzed asymmetric reductive amination.

Protocol 2: Biocatalytic Transamination

This protocol utilizes an engineered enzyme for absolute stereocontrol under mild conditions.

Materials: Ketone substrate, engineered ω-Transaminase (e.g., from Arthrobacter sp.), isopropylamine (amine donor), PLP (pyridoxal 5'-phosphate) cofactor, phosphate buffer.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at precisely pH 7.5 containing 1 mM PLP.

    • Causality: PLP is the essential coenzyme for transaminases; maintaining pH 7.5 strikes the critical balance between enzyme structural stability and the availability of the unprotonated amine donor.

  • Reaction Assembly: Dissolve the ketone (50 mM) in a minimal amount of DMSO (5% v/v final) to ensure solubility. Add to the buffer along with isopropylamine (500 mM) and the ω-TA preparation (10 mg/mL).

  • Incubation & Monitoring: Incubate at 30°C with orbital shaking (150 rpm) for 24–48 hours.

    • Validation: Monitor the reaction by taking aliquots, extracting with EtOAc, and analyzing via chiral GC. The appearance of the acetone byproduct (from the isopropylamine donor) validates that the transamination cycle is actively turning over.

  • Isolation: Acidify the mixture to pH 2 with HCl to protonate the target amine, wash with EtOAc to remove unreacted ketone and organic impurities, then basify the aqueous layer to pH 11 and extract the pure 5,5,5-trifluoro-4-methylpentan-2-amine with MTBE.

References

  • Title: Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Asymmetric Biocatalytic Amination of Ketones at the Expense of NH₃ and Molecular Hydrogen Source: Organic Letters (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,5-Trifluoro-4-methylpentan-2-amine
Reactant of Route 2
5,5,5-Trifluoro-4-methylpentan-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.